

Application Notes and Protocols for the Quantification of TM5275 Sodium in Plasma

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764172

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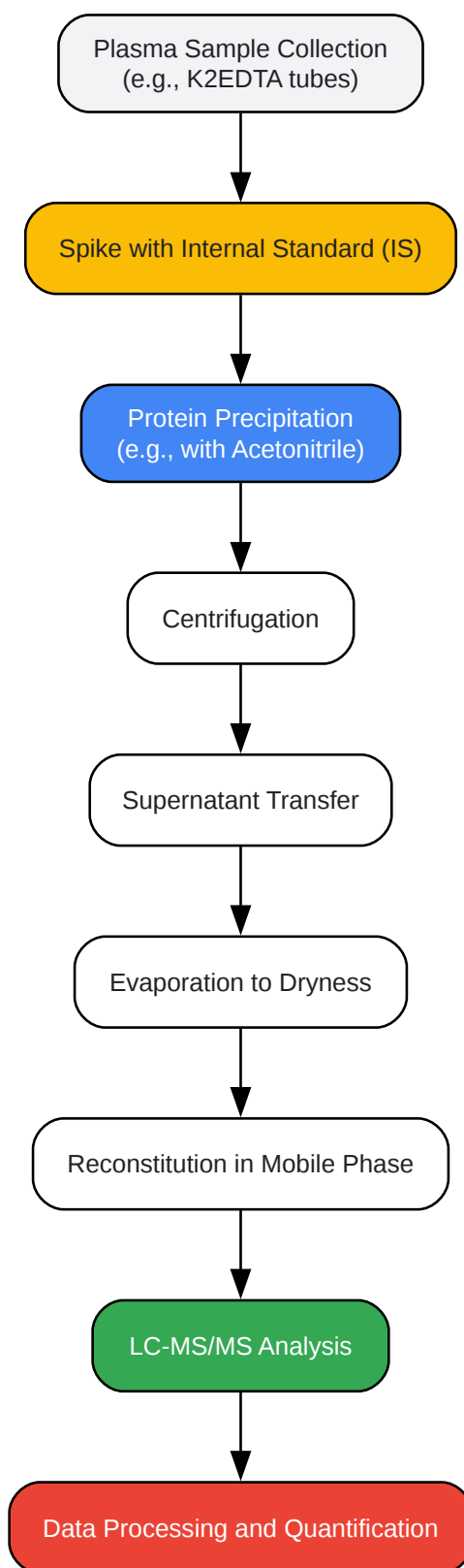
Introduction

TM5275 is a potent and selective small molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1).^{[1][2]} PAI-1 is a key regulator in the fibrinolytic system, and its inhibition has therapeutic potential in a variety of disorders, including thrombosis, fibrosis, and cancer.^{[2][3][4]} Accurate quantification of TM5275 in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

This document provides detailed application notes and protocols for the quantification of TM5275 in plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Additionally, it outlines the signaling pathway of TM5275 and the experimental workflow for its analysis.

Signaling Pathway of TM5275

TM5275 primarily functions by inhibiting PAI-1, which in turn modulates the tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA) systems. This inhibition leads to increased plasmin generation, enhancing fibrinolysis. Furthermore, PAI-1 has been implicated in various cellular processes beyond fibrinolysis, and its inhibition by TM5275 can affect signaling pathways involved in cell proliferation, migration, and apoptosis, such as the TGF- β and PI3K/AKT pathways.



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References

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